molecular formula C13H9Cl2N3O B3052592 Picolinic acid, (2,6-dichlorobenzylidene)hydrazide CAS No. 42596-07-6

Picolinic acid, (2,6-dichlorobenzylidene)hydrazide

Cat. No.: B3052592
CAS No.: 42596-07-6
M. Wt: 294.13 g/mol
InChI Key: YZROOBOULNTKGW-CAOOACKPSA-N
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Description

Picolinic acid, (2,6-dichlorobenzylidene)hydrazide is a chemical compound with the molecular formula C13H9Cl2N3O It is a derivative of picolinic acid, which is a pyridine carboxylic acid

Preparation Methods

The synthesis of picolinic acid, (2,6-dichlorobenzylidene)hydrazide typically involves the reaction of picolinic acid hydrazide with 2,6-dichlorobenzaldehyde. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Picolinic acid, (2,6-dichlorobenzylidene)hydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Picolinic acid, (2,6-dichlorobenzylidene)hydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of picolinic acid, (2,6-dichlorobenzylidene)hydrazide involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, the compound changes their structures and disrupts zinc binding, inhibiting their function . This mechanism is particularly relevant in its antiviral and immunomodulatory activities.

Comparison with Similar Compounds

Picolinic acid, (2,6-dichlorobenzylidene)hydrazide can be compared with other similar compounds, such as:

    Picolinic acid: A simpler derivative with a carboxylic acid group at the 2-position of pyridine.

    Nicotinic acid: An isomer of picolinic acid with the carboxyl side chain at the 3-position

    Isonicotinic acid: Another isomer with the carboxyl side chain at the 4-position. It is used in the synthesis of various pharmaceuticals.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and biological activities compared to its analogs.

Properties

IUPAC Name

N-[(E)-(2,6-dichlorophenyl)methylideneamino]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3O/c14-11-4-1-5-12(15)10(11)8-17-18-13(19)9-3-2-6-16-7-9/h1-8H,(H,18,19)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZROOBOULNTKGW-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NNC(=O)C2=CN=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)C2=CN=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42596-07-6
Record name Picolinic acid, (2,6-dichlorobenzylidene)hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042596076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N'-(2,6-DICHLOROBENZYLIDENE)NICOTINOHYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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